molecular formula C20H17N3O2S B11458566 N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide

Cat. No.: B11458566
M. Wt: 363.4 g/mol
InChI Key: BIZVSJCNEGIQFF-UHFFFAOYSA-N
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Description

N-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (molecular formula: C₂₀H₁₆N₄O₄S; molecular weight: 408.43 g/mol) is a thieno[2,3-c]pyrazole derivative characterized by a 2-methoxyphenyl carboxamide substituent and a phenyl group at the 1-position of the pyrazole ring . This compound has been identified as a cytotoxic agent and mitotic inhibitor, with previous studies designating it under aliases such as 5248881 and MTPC .

Properties

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(2-methoxyphenyl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide

InChI

InChI=1S/C20H17N3O2S/c1-13-15-12-18(19(24)21-16-10-6-7-11-17(16)25-2)26-20(15)23(22-13)14-8-4-3-5-9-14/h3-12H,1-2H3,(H,21,24)

InChI Key

BIZVSJCNEGIQFF-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=C(S2)C(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through the reaction of a thiophene derivative with hydrazine or its derivatives under acidic or basic conditions.

    Substitution Reactions: The thienopyrazole core is then subjected to substitution reactions to introduce the phenyl and methoxyphenyl groups. This can be done using Friedel-Crafts acylation or alkylation reactions.

    Carboxamide Formation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the substituted thienopyrazole with an appropriate amine under dehydrating conditions, often using reagents like carbodiimides or acid chlorides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have indicated that compounds similar to N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide exhibit notable anticancer properties. For instance, derivatives of thieno[2,3-c]pyrazole have been shown to inhibit the growth of various cancer cell lines.

Table 1: Anticancer Activity of Thieno[2,3-c]pyrazole Derivatives

Compound NameCell Lines TestedPercent Growth Inhibition (%)
Compound ASNB-1986.61
Compound BOVCAR-885.26
Compound CNCI-H4075.99
This compoundVarious (not specified)TBD

These studies suggest that the compound may interact with cellular pathways involved in cancer progression, potentially through mechanisms that inhibit key enzymes or signaling pathways.

Mechanism of Action
The mechanism by which this compound exerts its effects may involve the modulation of specific targets within the cell. For example, it has been suggested that similar compounds interact with succinate dehydrogenase (SDH), affecting the citric acid cycle and electron transport chain, critical for cellular metabolism and energy production .

Agricultural Applications

Fungicidal Activity
Compounds related to this compound have demonstrated significant fungicidal properties against various plant pathogens. This makes them valuable in agricultural settings for crop protection.

Table 2: Fungicidal Activity Against Plant Pathogens

PathogenInhibition Rate (%)Reference
Fusarium graminearum78
Alternaria solani82
Botrytis cinerea74

These findings underline the potential for developing new fungicides based on this compound structure.

Case Studies

Case Study 1: Anticancer Screening
A study conducted on a series of thieno[2,3-c]pyrazole derivatives found that modifications at the phenyl ring significantly enhanced anticancer activity against multiple cell lines. The specific compound this compound was included in this screening and showed promising results warranting further investigation into its structure-activity relationship (SAR).

Case Study 2: Agricultural Field Trials
Field trials assessing the efficacy of thieno[2,3-c]pyrazole derivatives as fungicides reported a significant reduction in disease incidence among treated crops compared to controls. The application rates and specific environmental conditions were optimized to maximize efficacy while minimizing phytotoxicity.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[2,3-c]pyrazole derivatives exhibit diverse biological activities depending on substituent modifications. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Thieno[2,3-c]Pyrazole Derivatives

Compound Name (ID) Substituents Molecular Weight (g/mol) Biological Activity Key Findings Source
N-(2-Methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide 2-Methoxyphenyl carboxamide, 1-phenyl, 3-methyl 408.43 Cytotoxic, mitotic inhibition Potent activity against leukemia cells; mechanism under investigation .
4-Amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7b) 4-Amino, 3-methyl, 1-phenyl 297.35 Antioxidant (vs. 4-nonylphenol toxicity) Reduced erythrocyte damage in catfish (0.6% altered cells) .
4-Amino-N-(4-chlorophenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide (7f) 4-Chlorophenyl carboxamide, 3-methyl, 1-phenyl 347.83 Moderate antioxidant activity 3.7% altered erythrocytes; less effective than 7b .
N-Cyclohexyl-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide Cyclohexyl carboxamide, 3-methyl, 1-phenyl 339.46 Not explicitly reported Structural analog with potential variations in solubility and target binding .
MYLS22 (N-(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methyl-1-phenylthieno[2,3-c]pyrazole-5-carboxamide) Complex pyrazolyl substituent, 3-methyl, 1-phenyl 447.52 OPA1 inhibitor (mitochondrial dynamics) Selectively inhibits mitochondrial fusion; distinct from parent compound’s cytotoxicity .

Mechanistic Insights

  • Electron-Withdrawing vs. Electron-Donating Groups: Chloro (7f) and methoxy (7e) substituents may hinder antioxidant activity by reducing electron density at the carboxamide group, whereas amino (7b) and hydroxyl groups enhance radical scavenging .
  • Steric Effects : The cyclohexyl group in N-cyclohexyl analogs may impede membrane permeability or target binding compared to planar aromatic substituents .

Biological Activity

N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antioxidant properties, supported by diverse research findings and data.

  • Molecular Formula : C20H17N3O2S
  • Molecular Weight : 363.441 g/mol
  • CAS Number : 296262-20-9

Anticancer Activity

Research has demonstrated that thieno[2,3-c]pyrazole derivatives exhibit significant anticancer properties. In particular, this compound has shown promising results in inhibiting various cancer cell lines.

Case Studies

  • Inhibition of Cell Proliferation :
    • A study evaluated the compound against several cancer cell lines including MCF7 (breast cancer) and A549 (lung cancer). The compound exhibited an IC50 value of approximately 12.50 µM against MCF7 cells, indicating moderate potency in inhibiting cell proliferation .
  • Mechanism of Action :
    • The compound was found to inhibit tubulin polymerization, a critical process for cancer cell division. Docking studies suggested that it binds effectively to the colchicine site on tubulin .

Anti-inflammatory Activity

The compound also demonstrates anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Research Findings

  • Cytokine Inhibition :
    • In vitro studies reported that the compound significantly inhibited the release of TNF-alpha in LPS-stimulated macrophages with an IC50 value of 0.283 mM . This suggests its potential as a therapeutic agent in inflammatory conditions.
  • Mechanistic Insights :
    • Further investigations indicated that the compound acts as an inhibitor of MK2 kinase, which plays a crucial role in the inflammatory response mediated by p38 MAPK signaling pathways .

Antioxidant Activity

The antioxidant potential of this compound has also been explored.

Experimental Evidence

  • Protective Effects Against Oxidative Stress :
    • In studies involving Clarias gariepinus (African catfish), the compound showed protective effects against oxidative damage induced by 4-nonylphenol . This highlights its potential application in mitigating oxidative stress in biological systems.

Summary of Biological Activities

Activity TypeAssessed EffectIC50 ValueCell Line/Model
AnticancerCell Proliferation~12.50 µMMCF7
Anti-inflammatoryTNF-alpha Inhibition0.283 mMLPS-stimulated macrophages
AntioxidantProtective EffectNot specifiedClarias gariepinus

Q & A

Q. What are the optimal synthetic routes for N-(2-methoxyphenyl)-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide?

Methodological Answer: The synthesis typically involves:

Pyrazole Core Formation : Condensation of hydrazine derivatives with β-dicarbonyl compounds under acidic conditions .

Carboxamide Introduction : Reacting the pyrazole intermediate with a 2-methoxyphenyl-substituted acyl chloride or using coupling agents like EDCI/HOBt .

Functionalization : Substituents (e.g., methyl, phenyl) are introduced via nucleophilic substitution or palladium-catalyzed cross-coupling reactions .

Q. Key Optimization Parameters :

ParameterExample ConditionsSource
SolventDioxane, ethanol, DMF
CatalystTriethylamine, Pd(PPh₃)₄
Reaction Time3–6 hours (reflux)

Q. Which spectroscopic techniques are most effective for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ at m/z 392.12) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns for stability analysis .

Q. What preliminary biological assays are recommended for assessing therapeutic potential?

Methodological Answer:

  • In Vitro Cytotoxicity : MTT assay using cancer cell lines (e.g., HepG2, MCF-7) at 10–100 µM concentrations .
  • Enzyme Inhibition : Kinase inhibition assays (e.g., COX-2, EGFR) with IC₅₀ determination via fluorometric methods .
  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Methodological Answer:

  • Standardize Assay Conditions : Use identical cell lines (e.g., ATCC-certified HepG2) and control for solvent effects (DMSO ≤0.1%) .
  • Metabolic Profiling : Compare species-specific metabolism using hepatic microsomes (e.g., rat vs. rabbit CYP450 isoforms) to explain divergent in vivo results .
  • Purity Validation : HPLC (>95% purity) to exclude confounding by synthetic byproducts .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to kinases (e.g., Factor Xa active site) .
  • Molecular Dynamics (MD) Simulations : Assess stability of ligand-receptor complexes (e.g., 100 ns simulations in GROMACS) .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values .

Q. How can synthesis yield and purity be optimized?

Methodological Answer:

  • Green Chemistry : Replace toluene with cyclopentyl methyl ether (CPME) to improve sustainability .
  • Continuous Flow Reactors : Enhance reproducibility for scale-up (residence time: 20–30 minutes) .
  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to achieve >99% purity .

Q. How to establish structure-activity relationships (SAR) for this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified methoxy (e.g., 3-methoxy vs. 4-methoxy) or methyl groups .
  • Biological Testing : Compare IC₅₀ values across analogs (see table below).

Q. Example SAR Table :

Analog SubstituentBioactivity (IC₅₀, µM)
2-Methoxyphenyl12.5 (COX-2 inhibition)
3,4-Dimethylphenyl18.3 (EGFR inhibition)
4-Chlorophenyl8.9 (Antimicrobial)

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